1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2Si/c1-14(2,3)20(4,5)17-7-6-9-11(13(18)19)10(15)8-16-12(9)17/h6-8H,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMHFHVSASEPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with TBDMS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes. The inhibition of specific kinases is a crucial strategy in cancer therapy, as it can disrupt the signaling pathways that lead to tumor growth and survival. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity against several kinases, suggesting that 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid could be developed into an effective therapeutic agent for cancer treatment .
Case Studies
A notable study evaluated the anticancer activity of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. Results indicated that certain derivatives showed significant cytotoxic effects at low concentrations .
Antifungal Properties
Research has highlighted the antifungal activities of pyrrolo[2,3-b]pyridine derivatives against several fungal pathogens. In vitro studies demonstrated that these compounds could inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
Insecticidal Activity
In addition to antifungal properties, some derivatives have shown insecticidal effects against agricultural pests. The efficacy of these compounds was tested against species like Spodoptera frugiperda, revealing moderate insecticidal activity compared to commercial standards .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the tert-butyldimethylsilyl group enhances the compound's stability and solubility, which are critical for biological assays.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR): Provides insight into the molecular structure and purity.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- X-ray Crystallography: Offers detailed information about the three-dimensional arrangement of atoms within the compound.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, while the fluorine atom can influence the compound’s electronic properties and reactivity. The pyrrolo[2,3-b]pyridine core can participate in various binding interactions with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Differences :
Substituent Effects: The 5-fluoro group in the target compound is less electron-withdrawing than the 5-trifluoromethyl group in the analog. This impacts electronic properties, such as the acidity of the carboxylic acid (pKa) and resonance stabilization of the aromatic system .
Silyl Group Comparison: TBDMS (tert-butyldimethylsilyl) is smaller and less bulky than TIPS (triisopropylsilyl). This difference influences steric hindrance during synthetic reactions, with TBDMS offering faster deprotection kinetics under mild acidic conditions . The TIPS group in the analog contributes to a higher molecular weight (+90.39 g/mol) and may enhance solubility in non-polar solvents due to its larger hydrophobic surface area .
Applications: The target compound’s 98% purity (vs. unspecified for the TIPS analog) makes it preferable for pharmaceutical intermediate synthesis where high purity is critical .
Broader Context of Pyrrolopyridine Derivatives
- Boronic Acid Analogs : lists pyrrolopyridine boronic acids (e.g., 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester), which are used in Suzuki-Miyaura cross-coupling reactions rather than carboxylation pathways .
- Azetidinone Derivatives: Compounds like (4S)-N-(tert-Butyldimethylsilyl)azetidin-2-one-4-carboxylic acid (CAS: 82938-50-9) share the TBDMS group but feature a β-lactam core, diverging in reactivity and application .
3. Research Implications The TBDMS-fluorinated pyrrolopyridine carboxylic acid offers a balance of moderate steric protection and electronic modulation, making it versatile for synthesizing fluorinated drug candidates. In contrast, bulkier silyl groups (e.g., TIPS) or stronger electron-withdrawing substituents (e.g., CF₃) may be prioritized for specific applications requiring enhanced stability or lipophilicity. Further studies comparing reaction yields, solubility, and biological activity across these analogs are warranted to refine their utility in target-oriented synthesis.
Biological Activity
The compound 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS Number: 2055119-32-7) is a derivative of pyrrolo[2,3-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, discussing its mechanisms, potential therapeutic applications, and relevant research findings.
Structure
The molecular formula of this compound is , with a molecular weight of approximately 278.40 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core modified with a tert-butyldimethylsilyl group and a fluorine atom at the 5-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉FN₂OSi |
| Molecular Weight | 278.40 g/mol |
| CAS Number | 2055119-32-7 |
| Purity | ≥ 98% |
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant biological activities, primarily through their interactions with various enzymes and receptors. The specific mechanisms of action for this compound include:
- Kinase Inhibition : Compounds in this class have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : Some pyrrolo derivatives have shown promise in neuroprotection, possibly through modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several pyrrolo derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, particularly against breast and lung cancer cell lines .
Case Study 2: Kinase Inhibition
Research has demonstrated that analogs of this compound effectively inhibit specific kinases associated with cancer cell proliferation. For instance, a series of experiments showed that these compounds could reduce phosphorylation levels in signaling pathways critical for tumor growth .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
